1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
The synthesis of 1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl and Benzyloxy Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and benzyloxy reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalytic processes and automated synthesis equipment.
Chemical Reactions Analysis
1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Scientific Research Applications
1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for various therapeutic areas.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one include:
1-Benzyl-2-pyrrolidinone: A simpler analog lacking the benzyloxy and fluorine groups.
5-(Benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Similar structure but without the benzyl group.
4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Lacks both benzyl and benzyloxy groups.
The uniqueness of 1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17FN2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzyl-4-fluoro-5-phenylmethoxy-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C21H17FN2O2/c22-20-17-11-19(25)24(13-15-7-3-1-4-8-15)21(17)23-12-18(20)26-14-16-9-5-2-6-10-16/h1-10,12H,11,13-14H2 |
InChI Key |
ONXQQQZTERKKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CN=C2N(C1=O)CC3=CC=CC=C3)OCC4=CC=CC=C4)F |
Origin of Product |
United States |
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